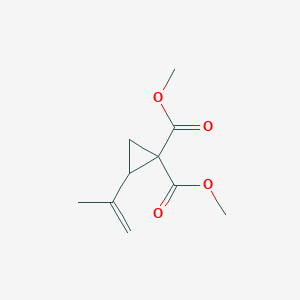
1,2,3,4-Tetrachloro-5-(methoxymethylidene)cyclopenta-1,3-diene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2,3,4-Tetrachloro-5-(methoxymethylidene)cyclopenta-1,3-diene is a chlorinated cyclopentadiene derivative with the molecular formula C₇H₄Cl₄O. This compound is known for its high reactivity and is often used in various chemical reactions and industrial applications due to its unique structure and properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3,4-tetrachloro-5-(methoxymethylidene)cyclopenta-1,3-diene typically involves the chlorination of cyclopentadiene derivatives. One common method includes the reaction of cyclopentadiene with chlorine gas under controlled conditions to introduce the chlorine atoms at specific positions on the cyclopentadiene ring .
Industrial Production Methods
Industrial production of this compound often involves large-scale chlorination processes, where cyclopentadiene is reacted with chlorine in the presence of a catalyst to achieve high yields. The reaction conditions, such as temperature and pressure, are optimized to ensure the selective chlorination of the desired positions on the cyclopentadiene ring .
Chemical Reactions Analysis
Types of Reactions
1,2,3,4-Tetrachloro-5-(methoxymethylidene)cyclopenta-1,3-diene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the removal of chlorine atoms or the conversion of the methoxymethylidene group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) and potassium tert-butoxide (KOtBu) are commonly employed.
Major Products Formed
The major products formed from these reactions vary based on the specific reaction conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while substitution reactions can introduce new functional groups such as alkyl or aryl groups .
Scientific Research Applications
1,2,3,4-Tetrachloro-5-(methoxymethylidene)cyclopenta-1,3-diene has several scientific research applications:
Biology: Research studies have explored its potential as a bioactive compound, although specific biological applications are still under investigation.
Medicine: Its derivatives are being studied for potential pharmaceutical applications, including as intermediates in drug synthesis.
Mechanism of Action
The mechanism of action of 1,2,3,4-tetrachloro-5-(methoxymethylidene)cyclopenta-1,3-diene involves its reactivity as a diene in Diels-Alder reactions. The compound can undergo cycloaddition reactions with dienophiles, leading to the formation of six-membered ring adducts. The presence of electron-withdrawing chlorine atoms enhances its reactivity by stabilizing the transition state during the reaction .
Comparison with Similar Compounds
Similar Compounds
1,2,3,4-Tetrachloro-5,5-dimethoxycyclopentadiene: This compound has similar chlorination but with dimethoxy groups instead of a methoxymethylidene group.
1,2,4,5-Tetrachlorobenzene: Another chlorinated compound with a benzene ring instead of a cyclopentadiene ring.
Uniqueness
1,2,3,4-Tetrachloro-5-(methoxymethylidene)cyclopenta-1,3-diene is unique due to its specific substitution pattern and the presence of the methoxymethylidene group, which imparts distinct reactivity and properties compared to other chlorinated cyclopentadiene derivatives .
Properties
CAS No. |
61355-13-3 |
|---|---|
Molecular Formula |
C7H4Cl4O |
Molecular Weight |
245.9 g/mol |
IUPAC Name |
1,2,3,4-tetrachloro-5-(methoxymethylidene)cyclopenta-1,3-diene |
InChI |
InChI=1S/C7H4Cl4O/c1-12-2-3-4(8)6(10)7(11)5(3)9/h2H,1H3 |
InChI Key |
JTUPOOQKBJKQHQ-UHFFFAOYSA-N |
Canonical SMILES |
COC=C1C(=C(C(=C1Cl)Cl)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-{3-[Methyl(dipropyl)silyl]propoxy}-2-[(oxiran-2-yl)methoxy]propan-1-ol](/img/structure/B14582664.png)



![Acetic acid;5-[2-(3,4,5-trihydroxyphenyl)propyl]benzene-1,2,3-triol](/img/structure/B14582676.png)


![1-{1-[2-(6-Chloro-1H-indol-3-yl)ethyl]piperidin-4-yl}imidazolidin-2-one](/img/structure/B14582687.png)

![2-[(2-Ethoxy-2-oxoethyl)sulfanyl]ethyl prop-2-enoate](/img/structure/B14582720.png)




